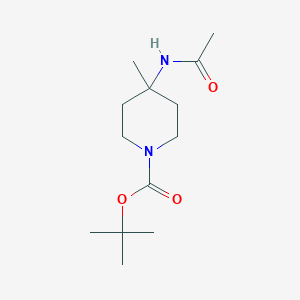

tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)14-13(5)6-8-15(9-7-13)11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRREMWZWXKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The acetamido group can act as a hydrogen bond donor or acceptor, influencing the binding affinity and specificity of the compound. The tert-butyl ester group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Key Observations :

- Acetamido vs.

- Aromatic vs. Aliphatic Substituents : The pyridin-3-yl group introduces aromaticity, enabling π-π stacking interactions in target binding, unlike the aliphatic acetamido group .

- Hydrogen-Bonding Profiles : Hydroxyethyl and carbamoyl substituents increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the acetamido group .

Solubility and Polarity

- The acetamido group confers moderate polarity, balancing solubility in polar solvents (e.g., DMSO, methanol) and lipid bilayer penetration. In contrast, the hydroxyethyl derivative exhibits higher aqueous solubility due to its hydroxyl group .

- The pyridin-3-yl-substituted compound shows lower solubility in water but enhanced binding to aromatic residues in proteins, as evidenced by its use in kinase inhibitor scaffolds .

Crystallographic and Hydrogen-Bonding Behavior

- Crystallization studies using SHELX software (e.g., SHELXL, SHELXD) reveal that the acetamido group forms intermolecular hydrogen bonds with carbonyl or Boc oxygen atoms, stabilizing crystal lattices .

- In contrast, the hydroxyethyl derivative exhibits stronger hydrogen-bond networks due to its hydroxyl group, often leading to distinct crystal packing motifs .

Biological Activity

tert-Butyl 4-acetamido-4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following molecular structure:

- Molecular Formula : C13H23N2O2

- Molecular Weight : 239.33 g/mol

The biological activity of tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate primarily involves its interaction with various molecular targets, including enzymes and receptors. The acetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This modification may disrupt normal cellular processes, leading to various biological effects such as:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Research indicates that it may possess anticancer effects by modulating cell signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate against several strains of bacteria and fungi. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Table 1: Antimicrobial activity of tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The IC50 values for various cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 ± 2 |

| MCF-7 (breast cancer) | 15 ± 3 |

| A549 (lung cancer) | 12 ± 1 |

Table 2: Cytotoxicity of tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate on different cancer cell lines.

Case Studies

Recent research has highlighted the compound's potential in drug development:

-

Study on ERK5 Kinase Inhibition :

- Researchers investigated the inhibition of ERK5 kinase by derivatives of tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate. The study found that certain modifications increased potency while maintaining favorable pharmacokinetic properties. The most promising derivative exhibited an IC50 value of 77 nM against ERK5 in cellular assays .

-

Pain Management Applications :

- Another study explored the compound's efficacy in pain management, demonstrating that it could modulate pain pathways effectively, suggesting a role as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.